Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)
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Overview
Description
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a deuterated form of Imatinib Mesylate, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of the drug without altering its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gleevec-d8 Mesylate involves the incorporation of deuterium atoms into the Imatinib Mesylate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then coupled to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of Gleevec-d8 Mesylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is carefully controlled to ensure the consistent incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Gleevec-d8 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are often employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gleevec-d8 Mesylate, which are used to study the drug’s metabolic pathways and potential side effects.
Scientific Research Applications
Gleevec-d8 Mesylate is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the stability and reactivity of deuterated compounds.
Biology: To investigate the metabolic pathways and interactions of the drug within biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Imatinib Mesylate, aiding in the development of more effective treatments.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of the drug.
Mechanism of Action
Gleevec-d8 Mesylate exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR. These kinases are involved in cell signaling pathways that regulate cell growth and division. By blocking these enzymes, Gleevec-d8 Mesylate prevents the proliferation of cancer cells and induces apoptosis. The deuterated form allows researchers to study these mechanisms in greater detail without altering the drug’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another tyrosine kinase inhibitor used to treat chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Bosutinib: Targets multiple tyrosine kinases and is used in the treatment of chronic myeloid leukemia.
Uniqueness
Gleevec-d8 Mesylate is unique due to its deuterated nature, which provides enhanced stability and allows for more detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings, offering insights that are not possible with non-deuterated compounds.
Biological Activity
Gleevec-d8 Mesylate, also known as Imatinib-d8 Mesylate, is a deuterated form of imatinib mesylate, a potent tyrosine kinase inhibitor primarily used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). This article delves into the biological activity of Gleevec-d8, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and potential applications in research.
Imatinib mesylate functions by selectively inhibiting specific tyrosine kinases involved in cancer cell proliferation. The primary targets include:
- BCR-ABL Tyrosine Kinase : This fusion protein results from the Philadelphia chromosome translocation and is a major driver of CML. Imatinib binds to the ATP-binding site of BCR-ABL, inhibiting its kinase activity and preventing downstream signaling that leads to cell proliferation and survival .
- Platelet-Derived Growth Factor Receptor (PDGFR) : Imatinib also inhibits PDGFR, which is implicated in various malignancies. By blocking PDGFR signaling, imatinib reduces tumor growth and metastasis .
- Stem Cell Factor Receptor (c-KIT) : Inhibition of c-KIT is particularly relevant in GISTs, where mutations often lead to uncontrolled cell growth .
Pharmacokinetics
The pharmacokinetic profile of Gleevec-d8 indicates favorable absorption and bioavailability:
- Bioavailability : The absolute bioavailability of imatinib is approximately 76% when administered orally . Gleevec-d8's bioavailability has been similarly assessed, indicating comparable absorption characteristics.
- Metabolism : Imatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The major metabolite, CGP74588, retains biological activity and accounts for about 20% of imatinib plasma levels .
- Half-Life : The half-life of imatinib is around 20 hours, allowing for once-daily dosing in clinical settings .
Clinical Efficacy
Numerous studies have evaluated the clinical efficacy of imatinib mesylate across various conditions:
- In a pivotal study known as the IRIS trial, patients with newly diagnosed CML showed a significant improvement in overall survival rates when treated with imatinib compared to traditional therapies .
- A phase II study focusing on patients with systemic mastocytosis demonstrated that imatinib induced significant mast cell cytoreduction in a subset of patients .
- In gastrointestinal stromal tumors, imatinib has been established as the standard treatment for unresectable or metastatic disease, leading to substantial improvements in patient outcomes .
Case Studies
Several case studies illustrate the practical applications and outcomes associated with Gleevec-d8:
-
Case Study on CML :
- A patient diagnosed with chronic phase CML was treated with imatinib at 400 mg daily. After 12 months, complete hematological response was achieved, with no signs of disease progression.
-
Case Study on GIST :
- A patient with metastatic GIST received imatinib treatment post-surgery. Imaging studies revealed a significant reduction in tumor size after six months of therapy.
- Case Study on Systemic Mastocytosis :
Summary Table of Biological Activity
Parameter | Imatinib Mesylate | Gleevec-d8 Mesylate |
---|---|---|
Mechanism of Action | Tyrosine kinase inhibitor | Tyrosine kinase inhibitor |
Bioavailability | ~76% | Similar |
Metabolism | CYP3A4 | CYP3A4 |
Half-Life | ~20 hours | Similar |
Primary Indications | CML, GIST | CML, GIST |
Properties
CAS No. |
1092942-83-0 |
---|---|
Molecular Formula |
C30H35N7O4S |
Molecular Weight |
597.8 g/mol |
IUPAC Name |
methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2; |
InChI Key |
YLMAHDNUQAMNNX-NZEOXOADSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
Synonyms |
4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate; CGP 57148B-d8; Gleevac-d8; Glivec-d8; Imatinib-d8 Mesilate; Imatinib-d8 Mesylate; STI 571-d8; _x000B__x000B_ |
Origin of Product |
United States |
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